molecular formula C7ClF7O B1402251 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene CAS No. 36919-00-3

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene

Cat. No.: B1402251
CAS No.: 36919-00-3
M. Wt: 268.51 g/mol
InChI Key: FBOFGPDOFDHHGE-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro(difluoro)methoxy group and five fluorine atoms

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene typically involves the reaction of 1,1-difluoro-2-chloroethanol with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzene derivatives, while coupling reactions typically produce biaryl compounds.

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene exerts its effects depends on its specific application. In drug design, its fluorinated groups can interact with biological targets, enhancing binding affinity and selectivity. The chloro(difluoro)methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy[4][4].

Comparison with Similar Compounds

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene can be compared with other similar compounds such as:

    1-[Chloro(difluoro)methoxy]-4-nitrobenzene: This compound has a nitro group instead of multiple fluorine atoms, which affects its reactivity and applications.

    1-[Chloro(difluoro)methoxy]-benzene: Lacking the additional fluorine atoms, this compound has different chemical properties and uses.

    1-[Chloro(difluoro)methoxy]-2,3,4,5-tetrafluoro-benzene:

The uniqueness of this compound lies in its highly fluorinated structure, which imparts distinct chemical properties such as increased stability and resistance to degradation.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF7O/c8-7(14,15)16-6-4(12)2(10)1(9)3(11)5(6)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFGPDOFDHHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Reactant of Route 6
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene

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